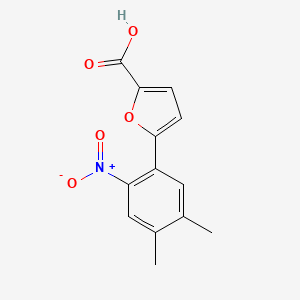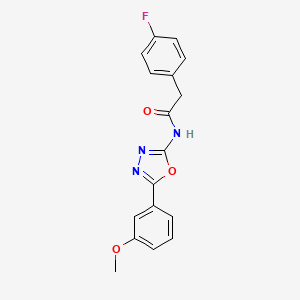
5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid
Overview
Description
5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid is a compound that has been studied in the field of antitubercular agents . It is part of a class of compounds known as 5-phenyl-furan-2-carboxylic acids, which have emerged as potential therapeutics targeting iron acquisition in mycobacterial species .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, the preparation of 5-(4-nitrophenyl)furan-2-carboxylic acid involved the use of methyl 5-bromofuran-2-carboxylate, (4-nitrophenyl)boronic acid, and bis(triphenylphosphine)palladium(II) dichloride .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as 1H NMR, 13C NMR, HRMS, and SC-XRD . These techniques provide detailed information about the atomic and molecular structure of the compound.Scientific Research Applications
Antitubercular Agents
5-Phenyl-furan-2-carboxylic acids, including “5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid”, have emerged as innovative potential therapeutics, targeting iron acquisition in mycobacterial species . They are being studied for their potential to treat tuberculosis, an infectious disease caused by Mycobacterium tuberculosis .
Drug Synthesis
This compound can be used in the synthesis of various drugs. For instance, it can be used as a ligand in the synthesis of luminescent 4f-3d heterometallic one-dimensional coordination polymers .
Bio-based Polyesters
Furan-2-carboxylic acid derivatives are widely used as precursors for the synthesis of bio-based polyesters and various other polymers . They are considered renewable and greener substitutes for terephthalate in the production of polyesters .
Metal-Organic Frameworks (MOFs)
Applications of furan-2-carboxylic acid derivatives in the synthesis of several metal-organic frameworks (MOFs) have been reported . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Antibacterial Activity
Furan derivatives have a variety of therapeutic advantages, including antibacterial activity . They have been investigated as new, potential anti-TB candidates .
Antifungal and Antiviral Activity
In addition to their antibacterial properties, furan derivatives also exhibit antifungal and antiviral activities . This makes them potential candidates for the development of new antifungal and antiviral drugs .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that the presence of electron-releasing substituents like methyl groups can destabilize the carbanion character of the reactive intermediate . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Similar compounds have been found to interfere with iron homeostasis in mycobacterial species , suggesting that this compound may also affect similar pathways and their downstream effects.
Result of Action
Similar compounds have shown diverse biological activities , suggesting that this compound may also have a range of effects at the molecular and cellular level.
properties
IUPAC Name |
5-(4,5-dimethyl-2-nitrophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-7-5-9(10(14(17)18)6-8(7)2)11-3-4-12(19-11)13(15)16/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOHUCYHFODOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide](/img/structure/B2401801.png)

![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/no-structure.png)

![10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2401806.png)
![N-butyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2401807.png)


![7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2401812.png)
![1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2401814.png)
![(2E,NZ)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2401815.png)


